molecular formula C10H9FN2O B2875514 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- CAS No. 1202942-29-7

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)-

Cat. No.: B2875514
CAS No.: 1202942-29-7
M. Wt: 192.193
InChI Key: LKXJHNJPHMJOFY-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental building blocks in the development of new drugs. Their prevalence in nature and their synthetic versatility allow for the creation of a vast array of molecules with diverse physicochemical properties. This structural diversity enables medicinal chemists to fine-tune molecules to achieve desired biological effects, optimize pharmacokinetic profiles, and minimize off-target interactions. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic features and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

Overview of Pyrazole (B372694) as a Privileged Pharmacophore

Within the extensive family of heterocyclic compounds, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, holds a special status as a "privileged pharmacophore". This term is used to describe a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The metabolic stability of the pyrazole ring, coupled with its ability to serve as a versatile scaffold for a variety of substituents, has led to its incorporation into numerous clinically successful drugs.

The number of drugs containing a pyrazole nucleus has seen a significant increase in recent years. Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, and a range of kinase inhibitors used in cancer therapy such as ibrutinib (B1684441) and ruxolitinib. rsc.orgresearchgate.net The success of these drugs underscores the therapeutic potential of the pyrazole scaffold and continues to inspire the design and synthesis of new derivatives.

Academic Research Landscape of Pyrazole Derivatives

The academic interest in pyrazole derivatives has grown in parallel with their success in the pharmaceutical industry. A vast body of scientific literature details the synthesis of novel pyrazole-containing compounds and the evaluation of their biological activities. Research has demonstrated that pyrazole derivatives possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. epa.gov The ongoing exploration of the chemical space around the pyrazole core continues to yield compounds with promising therapeutic potential, highlighting the enduring importance of this heterocyclic system in medicinal chemistry.

While extensive research exists for the broader class of pyrazole derivatives, specific information on 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is limited in publicly available scientific literature. Much of the available data pertains to its commercial availability as a research chemical. Therefore, the following sections will discuss its chemical properties and potential synthesis based on established pyrazole chemistry and information available for closely related analogs.

Chemical Profile of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-

Detailed experimental data for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is not extensively reported in peer-reviewed literature. However, its basic chemical properties can be derived from its structure and are often provided by chemical suppliers.

PropertyValue
Molecular Formula C₁₀H₉FN₂O
Molecular Weight 192.19 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like methanol (B129727), ethanol (B145695), and DMSO (predicted)
Melting Point Not widely reported
Boiling Point Not widely reported

Synthesis and Reactivity

For the synthesis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, a potential pathway could involve the reaction of 4-fluorophenylhydrazine with a suitable three-carbon building block already containing the hydroxymethyl group or a precursor that can be readily converted to it.

Further research would be required to determine the optimal reaction conditions and purification methods for the efficient synthesis of this specific compound.

Potential Areas of Research

Given the broad biological activities associated with pyrazole derivatives, 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- represents a candidate for further scientific investigation. The presence of the 1-(4-fluorophenyl) substituent is a common feature in many biologically active pyrazoles, often enhancing metabolic stability and binding affinity to target proteins. The 3-methanol group provides a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Potential areas for future research on this compound could include:

Anticancer Activity: Many 1-aryl-pyrazole derivatives have shown potent anticancer properties. Evaluation against various cancer cell lines could reveal potential therapeutic applications.

Anti-inflammatory Effects: The pyrazole scaffold is a core component of several anti-inflammatory drugs. Investigating its effect on inflammatory pathways could be a fruitful area of research.

Antimicrobial Properties: The discovery of new antimicrobial agents is a global health priority. Screening this compound against a panel of bacteria and fungi could identify novel leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJHNJPHMJOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h Pyrazole 3 Methanol,1 4 Fluorophenyl and Analogs

Classical and Modern Synthetic Routes to Pyrazole (B372694) Scaffolds

The construction of the pyrazole ring has been a subject of extensive research, leading to the development of both classical and modern synthetic protocols. These methods provide access to a wide array of substituted pyrazoles, starting from simple acyclic precursors.

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.comgoogle.com For the synthesis of 1-(4-fluorophenyl)-substituted pyrazoles, 4-fluorophenylhydrazine is the key building block. This is reacted with a suitable 1,3-dicarbonyl compound to form the pyrazole ring. evitachem.com The regioselectivity of the reaction depends on the substitution pattern of the dicarbonyl compound and the reaction conditions.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov These reactions are highly atom-economical and efficient. For instance, 1,3,5-trisubstituted pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, can be synthesized via a one-pot, three-component reaction of an aldehyde (4-fluorobenzaldehyde), a ketone, and a hydrazine under microwave irradiation to first produce an intermediate pyrazoline, which is then oxidized to the pyrazole. rsc.orgmdpi.com Four-component reactions involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) have also been developed for the synthesis of highly functionalized pyranopyrazole derivatives. rsc.orgmdpi.com

Table 1: Examples of Cyclocondensation and Multicomponent Reactions for Pyrazole Synthesis
Reaction TypeKey ReactantsProduct TypeConditionsReference
Knorr Cyclocondensation4-Fluorophenylhydrazine, 1,3-Diketone1-(4-Fluorophenyl)pyrazole (B1286705)Acid or base catalysis evitachem.com
Three-Component Reaction4-Fluorobenzaldehyde, 1-Acetylnaphthalene, Phenylhydrazine1,3,5-Trisubstituted PyrazoleMicrowave irradiation, then oxidation rsc.orgmdpi.com
Four-Component ReactionAldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateDihydropyrano[2,3-c]pyrazolesTaurine catalyst, Water, 80°C mdpi.com

Modern synthetic chemistry has seen the rise of transition-metal catalysis for the formation of C-C and C-N bonds, which has been applied to pyrazole synthesis. researchgate.netrsc.org These methods often involve the C-H functionalization of pre-existing pyrazole rings or the construction of the ring itself. researchgate.net For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a variety of pyrazole derivatives. organic-chemistry.org Ruthenium-catalyzed oxidative C-N coupling has been used for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org

Visible-light photoredox catalysis represents a green and powerful strategy for organic transformations. This methodology has been applied to the synthesis of pyrazoles through formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. Another innovative approach involves a photoclick 1,3-dipolar cycloaddition followed by a photocatalyzed oxidative deformylation, using α,β-unsaturated aldehydes as alkyne equivalents.

Specific Synthesis Strategies for 1-Arylpyrazole Derivatives

The synthesis of 1-arylpyrazoles, such as 1-(4-fluorophenyl) derivatives, can be achieved through various specific strategies. One notable method is the 1,3-dipolar cycloaddition of sydnones with alkynes. Sydnones, which are mesoionic aromatic compounds, react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield pyrazoles. For example, 3-aryl sydnones bearing a fluorine atom on the phenyl ring can be synthesized and subsequently reacted with DMAD to produce 1-(fluorophenyl)pyrazoles in good yields. nih.gov This method provides a reliable route to specifically substituted 1-arylpyrazoles.

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This has led to the development of more environmentally benign synthetic methods for pyrazoles, including the use of alternative energy sources like microwave and ultrasound irradiation. rsc.orgdergipark.org.tr

Microwave-assisted organic synthesis has gained significant attention due to its ability to dramatically reduce reaction times, increase product yields, and enhance selectivity. dergipark.org.trnih.govresearchgate.net The synthesis of pyrazole derivatives has greatly benefited from this technology. As mentioned earlier, the one-pot, three-component synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole is efficiently carried out in just two minutes under microwave irradiation at 180 W. mdpi.com This intermediate is then aromatized to the final pyrazole product. mdpi.com Solvent-free microwave-assisted methods have also been developed for generating pyrazolone (B3327878) derivatives from the one-pot reaction of β-ketoesters, substituted hydrazines, and aldehydes. researchgate.net

Table 2: Green Synthesis Approaches for Pyrazole Derivatives
MethodReactantsProductConditionsAdvantagesReference
Microwave-Assisted4-Fluorobenzaldehyde, 1-Acetylnaphthalene, Phenylhydrazine5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole180 W, 2 minRapid reaction, High efficiency mdpi.com
Ultrasound-Assisted3-(4-fluorophenyl)-1H-pyrazol-5-amine, 4-chlorobenzoyl isothiocyanate4-chloro-N-[[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbamothioyl]benzamideEthanol (B145695), 55-65 min, 50 °CShort reaction times, Good yields

Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through the phenomenon of acoustic cavitation. nih.govasianpubs.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles. For example, new pyrazole derivatives containing an acylthiourea moiety, such as 4-chloro-N-[[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbamothioyl]benzamide, have been synthesized under ultrasound irradiation. The reaction of 3-(4-fluorophenyl)-1H-pyrazol-5-amine with the appropriate acyl isothiocyanate in ethanol at 50°C under sonication yielded the desired products in 55-65 minutes with good yields (77%). This method provides an efficient and rapid alternative to conventional heating. nih.gov

Mechanochemical Synthesis.

Mechanochemical synthesis, utilizing techniques such as ball milling and grinding, represents a significant advancement in green chemistry and has been successfully applied to the synthesis of pyrazole derivatives. These solvent-free methods offer numerous advantages over traditional solution-phase synthesis, including reduced reaction times, higher yields, operational simplicity, and a lower environmental footprint.

The synthesis of pyrazoles via mechanochemistry often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the reaction of enaminones with hydrazine can be efficiently carried out in a planetary ball mill. By setting the rotation frequency to 450 rpm for a duration of 3 minutes, 1H-pyrazole derivatives can be synthesized in the presence of a catalytic amount of p-toluenesulfonic acid. This method highlights the efficiency of mechanochemical activation, achieving high reaction rates and selectivity due to the efficient mixing and continuous particle refinement provided by the equipment.

Another prominent mechanochemical approach is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. This reaction is conducted by vibrating a mixture of the chalcone (B49325) derivative and hydrazine in a metal jar with stainless steel balls. An oxidant, such as sodium persulfate (Na₂S₂O₈), is then added, and the milling is continued. This process is notable for its short reaction time (typically around 30 minutes), high efficiency, and simple work-up, which involves dispersing the reaction mixture in water and collecting the product by filtration. This solvent-free protocol serves as a powerful and green alternative to conventional methods, which often require longer reaction times, elevated temperatures, and organic solvents, frequently resulting in lower yields and undesired by-products.

The table below summarizes representative examples of mechanochemical pyrazole synthesis, demonstrating the conditions and outcomes of this green methodology.

Table 1: Examples of Mechanochemical Pyrazole Synthesis

Reactants Method Catalyst/Oxidant Time Yield
Enaminone + Hydrazine Ball Milling p-Toluenesulfonic acid 3 min High
Chalcone + Phenylhydrazine Ball Milling NaHSO₄·H₂O - Up to 93%
Chalcone + Hydrazine Ball Milling Sodium Persulfate 30 min Excellent

These examples underscore the potential of mechanochemical methods to provide efficient, high-yielding, and environmentally benign pathways to a wide range of pyrazole derivatives.

Derivatization Strategies for Pyrazole-3-methanol Functionality.

The hydroxyl group of the pyrazole-3-methanol moiety is a versatile functional handle that allows for a variety of chemical transformations to produce a diverse range of derivatives. Standard reactions for primary alcohols, such as oxidation, esterification, and etherification, can be applied to this scaffold, leading to new compounds with potentially altered biological activities or physicochemical properties.

Oxidation: The primary alcohol of the pyrazole-3-methanol can be oxidized to the corresponding pyrazole-3-carbaldehyde. Plant cytosolic aldehyde dehydrogenases have been shown to effectively oxidize pyrazole carbaldehydes, indicating that these enzymatic systems can recognize and process pyrazole-based substrates. nih.gov The reverse reaction, the controlled oxidation of the hydroxymethyl group to an aldehyde, is a fundamental transformation in organic synthesis and can be achieved using a variety of standard oxidizing agents.

Ether and Thioether Linkages: The hydroxyl group can be converted into an ether or thioether. A common strategy involves converting the alcohol to a good leaving group, such as a halide (e.g., by treating with thionyl chloride), followed by nucleophilic substitution with an alkoxide or a thiol. For example, the synthesis of pyrazole derivatives where the methyl group at the 4-position is linked to a phenylpyridine moiety via a thioether or sulfonyl bridge has been reported. mdpi.com This involves the reaction of a chloromethyl-pyrazole with a thiol, a reaction pathway that is analogous to derivatizations possible with pyrazole-3-methanol after converting the hydroxyl to a chloromethyl group. mdpi.com

Esterification: The formation of esters from the pyrazole-3-methanol functionality is a straightforward derivatization. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid in the presence of an acid catalyst or a coupling agent, can be employed. For instance, the synthesis of propionic acid and methyl ester derivatives of a related 1-(4-methoxyphenyl)-1H-pyrazol-3-yl scaffold has been documented, demonstrating that ester functionalities are compatible with and can be readily introduced into the pyrazole system. nih.gov

These derivatization strategies allow for the systematic modification of the 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- core, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Synthetic Challenges and Future Directions in 1H-Pyrazole-3-methanol,1-(4-fluorophenyl) Synthesis.

The synthesis of specifically substituted pyrazoles like 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- presents several challenges, with the primary difficulty being the control of regioselectivity. Future synthetic efforts are likely to focus on overcoming this hurdle and developing more efficient and environmentally friendly methodologies.

Synthetic Challenges: Regioselectivity The most common and direct method for synthesizing the 1,3-disubstituted pyrazole core is the cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, such as (4-fluorophenyl)hydrazine. This reaction can theoretically produce two different regioisomers. The formation of these isomeric mixtures often leads to difficult separation processes and a significant reduction in the isolated yield of the desired product. thieme-connect.com

The regiochemical outcome of the reaction is highly dependent on the reaction conditions. thieme-connect.com Key factors influencing the selectivity include:

Solvent: Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide much-improved regioselectivity compared to commonly used polar, protic solvents like ethanol or acetic acid. thieme-connect.comorganic-chemistry.orgresearchgate.net

pH: The acidity of the reaction medium can influence the site of the initial nucleophilic attack of the substituted hydrazine onto the dicarbonyl compound. Using the hydrochloride salt of the arylhydrazine can favor the formation of one isomer over the other. nih.gov

Substituents: The electronic nature of the substituents on both the dicarbonyl precursor and the arylhydrazine can affect the reactivity of the carbonyl groups and the nucleophilicity of the nitrogen atoms, thereby influencing the isomeric ratio. researchgate.net

For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, reactions run in ethanol often result in poor selectivity, while the same reactions in DMAc can yield the desired product with high regioselectivity (>99:1). thieme-connect.com Achieving a high degree of control remains a significant challenge that requires careful optimization of reaction parameters for each specific substrate combination.

Future Directions Future research in the synthesis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- and its analogs will likely concentrate on two main areas: improving regioselectivity and embracing greener synthetic methods.

Advanced Regiocontrolled Methodologies: There is a continuing need for robust synthetic methods that provide unambiguous control over regioselectivity, eliminating the formation of isomeric mixtures. This could involve the development of novel precursors where the desired connectivity is pre-installed or the use of highly selective catalytic systems. Methodologies that rely on different precursors, such as the [3+2] cycloaddition of sydnones with alkynes, are also being explored to bypass the regioselectivity problems of traditional condensation reactions. nih.gov

Green and Efficient Synthesis: The principles of green chemistry are increasingly important in synthetic design. The application of mechanochemical methods, such as ball milling, to the synthesis of the 1-(4-fluorophenyl)pyrazole core is a promising future direction. As discussed in section 2.3.3, these solvent-free techniques have proven effective for other pyrazole systems, offering high yields, short reaction times, and minimal waste. Adapting these methods for the synthesis of the target compound could provide a more sustainable and economically advantageous route. Furthermore, the use of microwave-assisted organic synthesis (MAOS) is another green approach that has been successfully used for the rapid synthesis of pyrazole derivatives, including those with a 1-(4-fluorophenyl) substituent. mdpi.com

By focusing on these areas, future synthetic strategies can address the current limitations, leading to more efficient, cost-effective, and environmentally benign production of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- and its structurally related analogs.

Computational Chemistry and Theoretical Studies of 1h Pyrazole 3 Methanol,1 4 Fluorophenyl Molecular System

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful computational tools used to represent and predict the behavior of molecules. These techniques are instrumental in understanding the three-dimensional structure, dynamic behavior, and interaction capabilities of pyrazole (B372694) derivatives like 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed view of conformational changes and interactions. For pyrazole derivatives, MD simulations can elucidate the stability of ligand-receptor complexes and the dynamics of solvation. researchgate.net For instance, simulations can reveal how a compound like 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- behaves in a biological environment, such as its interaction with water molecules and its conformational flexibility over time.

Studies on similar pyrazole-containing compounds have used MD simulations, often for periods like 50 nanoseconds, to confirm the stability of docking poses within the active sites of target proteins. nih.gov These simulations analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the compound in the binding pocket. nih.govresearchgate.net Such analyses for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- would be crucial to validate its potential as a stable inhibitor for a given biological target.

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely applied to pyrazole derivatives to screen for potential inhibitors of various protein targets, including kinases and enzymes implicated in disease. nih.govnih.gov For 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, docking studies would involve placing the molecule into the binding site of a target protein to predict its binding affinity and interaction patterns.

In cases where the 3D structure of a target protein is not experimentally available, homology modeling can be used to construct a model based on the known structure of a related homologous protein. sci-hub.se The resulting model can then be used for docking studies.

Docking studies on various fluorophenyl-containing pyrazole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govsemanticscholar.orgmdpi.com For example, the fluorine atom can be crucial for binding, and the substituent on the pyrazole ring (in this case, a methanol (B129727) group) can form critical hydrogen bonds with amino acid residues in the active site. nih.gov The results of such studies are often presented in terms of binding energy (kcal/mol) and inhibition constant (Ki), which indicate the strength of the interaction. mdpi.com

Table 1: Representative Binding Energies of Pyrazole Derivatives from Docking Studies

Compound TypeProtein TargetBinding Energy (kcal/mol)Reference
Fluorinated PyrazoleHuman Estrogen Receptor Alpha (ERα)-10.61 mdpi.com
Thiadiazole-Pyrazole DerivativeVEGFR-2-10.09 nih.govresearchgate.net
Thiadiazole-Pyrazole DerivativeCDK2-10.35 nih.govresearchgate.net

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of molecules. eurasianjournals.com These methods are used to predict molecular structure, vibrational frequencies, and electronic properties like orbital energies and charge distribution. tandfonline.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jcsp.org.pk For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G**, are performed to optimize the molecular geometry and predict various electronic properties. tandfonline.comnih.gov These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.govjcsp.org.pk A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. jcsp.org.pk

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and adjacent phenyl rings, while the LUMO distribution can vary depending on the substituents. nih.gov This analysis helps identify the regions of the molecule involved in electron transfer processes. Studies on similar pyrazole structures show HOMO energies in the range of -5.60 to -7.67 eV and LUMO energies from -1.80 to -4.25 eV. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Pyrazole Derivatives

Compound TypeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Pyrazole-carboxamideB3LYP/6-31G-5.44-1.214.23 jcsp.org.pk
Pyrazole-carboxamideB3LYP/6-31G-5.56-1.244.32 jcsp.org.pk
Pyz-1 DerivativeB3LYP/6-311++G**-6.42-1.874.55 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov

In pyrazole derivatives, the negative potential is typically concentrated around electronegative atoms like oxygen (from carbonyl or hydroxyl groups) and nitrogen atoms in the pyrazole ring. nih.govcbijournal.com These regions are identified as potential sites for hydrogen bond acceptance. cbijournal.com The positive potential is generally found around hydrogen atoms. For 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group, indicating these as the most reactive sites for electrophilic interactions. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation.

Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting the chemical behavior of a molecular system. These descriptors, including chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), provide insight into the molecule's stability and reactivity.

The unique properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution, particularly at position 4, and nucleophilic attacks at positions 3 and 5. nih.gov For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations have been used to determine these global reactivity descriptors. nih.gov The electrophilic or nucleophilic nature of such compounds can be quantified, and analyses like Molecular Electrostatic Potential (MEP) can identify specific sites prone to electrophilic attack, such as amide and nitro groups in related structures. nih.gov

Table 1: Illustrative Reactivity Descriptors for Pyrazole Derivatives (eV) Data from a computational study on substituted pyrazole derivatives and is intended for illustrative purposes.

CompoundChemical Hardness (η)Chemical Potential (μ)Global Electrophilicity (ω)
M11.71-4.215.182
M21.57-4.345.998
M31.51-4.366.295
M41.72-4.155.009
M51.69-4.125.000
M61.58-4.486.351

Source: Adapted from computational studies on pyrazoline derivatives. nih.gov

Ab Initio Methods

Ab initio and, more commonly, Density Functional Theory (DFT) methods are the cornerstones of computational studies on pyrazole systems. These first-principles calculations are used to optimize the molecular geometry, predict spectroscopic properties, and evaluate electronic characteristics without prior experimental data. The B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is frequently employed for such investigations. nih.govresearchgate.netresearchgate.netresearchgate.net

For various pyrazole compounds, including those with halogenated phenyl rings, DFT has been successfully used to determine geometric parameters, vibrational frequencies, and UV-vis spectra. nih.govresearchgate.net For instance, in studies of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) (p-tolyl)methanone, DFT analysis of conformational and Natural Bond Orbital (NBO) characteristics showed excellent agreement with experimental data. nih.gov Similarly, theoretical results for other pyrazole derivatives have revealed that these compounds are stabilized by electrostatic energy contributions and energetic hydrogen bonding interactions, aligning with experimental findings. nih.gov These methods provide a robust framework for predicting the ground-state properties of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of pyrazole derivatives are critical to their function and properties. X-ray crystallography and theoretical geometry optimization are the primary tools for this analysis. Studies on related compounds reveal key structural features. For example, in 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, the 1H-pyrazole ring is essentially planar and forms distinct dihedral angles with the attached fluorophenyl (18.73°) and other rings. nih.gov

In another related molecule, 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, the 1H-pyrazole-5-one ring is inclined at an angle of 33.10° with respect to the fluorophenyl ring. nih.gov The molecular structure of these compounds is often stabilized by intramolecular hydrogen bonds, which can form specific ring motifs (e.g., S(6)). nih.gov Furthermore, intermolecular interactions like C-H···F, C-H···O, and π–π stacking play a crucial role in stabilizing the crystal lattice. nih.gov A theoretical conformational analysis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- would similarly focus on the rotational freedom around the bonds connecting the pyrazole, methanol, and fluorophenyl groups to identify the most stable conformers and the nature of intramolecular hydrogen bonds involving the methanol group.

Table 2: Dihedral Angles in 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one This data illustrates typical ring orientations in related 1-(4-fluorophenyl)-pyrazole systems.

Interacting RingsDihedral Angle (°)
1H-Pyrazole and Chlorophenyl36.73
1H-Pyrazole and Fluorophenyl18.73
1H-Pyrazole and 4-Oxopiperidine60.88

Source: Adapted from crystallographic data. nih.gov

Prediction of Spectroscopic Properties through Quantum Chemical Simulations

Quantum chemical simulations are invaluable for interpreting and predicting the spectroscopic signatures of molecules. For various pyrazole derivatives, theoretical calculations have been shown to correlate strongly with experimental FT-IR, NMR, and UV-Vis spectra. researchgate.netresearchgate.net

DFT calculations are used to predict vibrational frequencies, which are then compared with experimental FT-IR spectra, often with the use of scaling factors to improve accuracy. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be computed and show a high correlation with experimental data. researchgate.net

The electronic absorption spectra (UV-Vis) are typically simulated using Time-Dependent DFT (TD-DFT). researchgate.netx-mol.net These calculations provide information on electronic transitions, which are often linked to Frontier Molecular Orbitals (HOMO and LUMO). For example, in a study of a novel pyrazole derivative, TD-DFT was used to model the UV spectra, and the results were supported by HOMO-LUMO computations. x-mol.net Such simulations for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- would elucidate its electronic structure and help assign its characteristic spectroscopic peaks.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Pyrazole derivatives have emerged as promising candidates for nonlinear optical (NLO) applications due to their potential for large molecular hyperpolarizabilities. nih.gov Theoretical evaluations are a key step in screening and designing effective NLO materials. Computational methods, particularly DFT, are used to calculate NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nih.govresearchgate.net

Studies on various pyrazole derivatives have shown that they can possess significant NLO responses. nih.govresearchgate.net For a series of (4-fluorophenyl)-pyrazolyl-methanone derivatives, the calculated hyperpolarizability (β₀) values ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, which is greater than that of the standard NLO material urea. nih.gov The magnitude of the hyperpolarizability is influenced by intramolecular charge transfer, which can be analyzed through frontier molecular orbitals. The presence of electron-donating and electron-accepting groups can enhance these properties. nih.gov A theoretical NLO evaluation of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- would involve calculating its hyperpolarizability to assess its potential as a candidate NLO material.

Spectroscopic and Structural Characterization of 1h Pyrazole 3 Methanol,1 4 Fluorophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring, the fluorophenyl group, and the methanol (B129727) substituent.

The protons of the 4-fluorophenyl group typically appear as a set of multiplets in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The coupling between the fluorine atom and the ortho- and meta-protons results in characteristic splitting patterns. The two protons ortho to the fluorine atom will show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom, while the two protons meta to the fluorine will appear as another doublet of doublets.

The protons on the pyrazole ring are expected to resonate as two distinct signals, likely doublets, in the range of δ 6.0 to 8.0 ppm, with their exact chemical shifts influenced by the electronic effects of the substituents. The proton on C4 of the pyrazole ring is anticipated to be a singlet or a fine-structured multiplet. The methylene (B1212753) protons of the methanol group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region, typically around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Fluorophenyl-H (ortho to F)~7.1-7.3Doublet of Doublets (dd)
Fluorophenyl-H (meta to F)~7.6-7.8Doublet of Doublets (dd)
Pyrazole-H4~6.3-6.5Singlet (s) or Doublet (d)
Pyrazole-H5~7.5-7.7Doublet (d)
-CH₂OH~4.6-4.8Singlet (s) or Doublet (d)
-OHVariableBroad Singlet (br s)

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is expected to show distinct signals for each unique carbon atom.

The carbon atoms of the pyrazole ring will appear in the range of δ 100-150 ppm. The carbon atom attached to the methanol group (C3) will be significantly deshielded. The carbons of the 4-fluorophenyl group will also resonate in the aromatic region (δ 115-165 ppm). The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), typically around 240-250 Hz, and will appear as a doublet. The ortho- and meta-carbons will also show smaller C-F couplings. The methylene carbon of the methanol group is expected to appear in the upfield region, around δ 55-65 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected C-F Coupling (J, Hz)
Fluorophenyl C-F~160-164¹JCF ≈ 245-250
Fluorophenyl C-H (ortho to F)~115-117²JCF ≈ 22-25
Fluorophenyl C-H (meta to F)~120-122³JCF ≈ 8-10
Fluorophenyl C-N~135-137⁴JCF ≈ 3-4
Pyrazole C3~150-152-
Pyrazole C4~105-107-
Pyrazole C5~140-142-
-CH₂OH~58-62-

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and is typically observed in the range of -110 to -120 ppm relative to a standard such as CFCl₃. The multiplicity of the signal will be a triplet of triplets, arising from coupling to the two ortho and two meta protons.

Fluorine AssignmentExpected Chemical Shift (δ, ppm)
Ar-F-110 to -120

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, the expected molecular weight is approximately 192.07 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 192. Subsequent fragmentation may involve the loss of the methanol group (-CH₂OH), the fluorine atom, or cleavage of the pyrazole ring, leading to characteristic fragment ions.

ParameterExpected Value
Molecular FormulaC₁₀H₉FN₂O
Molecular Weight192.19 g/mol
Expected [M+H]⁺193.0765

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-F bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The stretching vibrations of the C=N and C=C bonds in the pyrazole and phenyl rings are expected to appear in the 1400-1600 cm⁻¹ region. A strong absorption band due to the C-F stretching vibration is anticipated in the range of 1200-1250 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C=N (pyrazole)1450-1550
C=C (aromatic)1400-1600
C-F (aromatic)1200-1250

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic pyrazole and fluorophenyl rings. Typically, pyrazole derivatives show strong absorption bands in the UV region, often between 200 and 300 nm. The presence of the fluorophenyl group and the methanol substituent may cause slight shifts in the absorption maxima (λmax) compared to the parent pyrazole ring. The electronic transitions are influenced by the extended conjugation between the pyrazole and the fluorophenyl rings.

Electronic TransitionExpected Absorption Range (λmax, nm)
π → π* (Pyrazole ring)~210-230
π → π* (Phenyl ring)~250-280

X-ray Diffraction Analysis for Solid-State Structure Elucidation

A comprehensive search for single-crystal X-ray diffraction data for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- did not yield specific crystallographic information for this exact compound in the available scientific literature. While the solid-state structure of this molecule is of significant interest for understanding its intermolecular interactions and packing in the crystalline form, to date, a definitive analysis through X-ray crystallography has not been publicly reported.

X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method would allow for the elucidation of key structural parameters such as bond lengths, bond angles, and torsion angles, as well as the determination of the crystal system, space group, and unit cell dimensions. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture.

Although data for the title compound is not available, studies on structurally related pyrazole derivatives have demonstrated the utility of X-ray diffraction in confirming their molecular structures and understanding their solid-state behavior. For instance, the analysis of similar fluorophenyl-substituted pyrazoles has provided insights into how the fluorine substituent influences crystal packing and intermolecular forces.

Investigation of Molecular Mechanisms and Biological Targets of 1h Pyrazole 3 Methanol,1 4 Fluorophenyl Derivatives

Structure-Activity Relationship (SAR) Studies of Fluorophenyl Pyrazole (B372694) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For fluorophenyl pyrazole derivatives, SAR analyses have elucidated the importance of specific structural features for their biological activity against various targets.

The substitutions on the pyrazole ring and its associated phenyl groups significantly influence their biological properties. nih.gov Key findings from various studies indicate that:

Substitution at the 5-position: A para-substituted phenyl ring at the 5-position of the pyrazole core is a critical requirement for potent activity at targets like the cannabinoid CB1 receptor. elsevierpure.com For instance, in a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the presence of a 5-(4-fluorophenyl) group was found in potent inhibitors of E. coli FabH. nih.gov

Substitution at the 1-position: A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring is considered important for cannabinoid CB1 receptor antagonism. elsevierpure.com

Substitution on the Pyrazole Core: The presence of a fluorine atom directly on the pyrazole core has been shown to be important for inhibitory properties against enzymes like thrombin. The introduction of fluorine can partially compensate for the absence of other favorable groups. nih.gov

Exocyclic Amine Group: For p38 MAP kinase inhibitors based on a 5-amino-1H-pyrazole scaffold, an exocyclic amine group was found to form a unique hydrogen bond with the target enzyme, contributing significantly to selectivity. nih.gov

Linker and Terminal Groups: In a series of pyrazole derivatives designed as CYP121A1 inhibitors, the nature of the linker between the biaryl pyrazole and a terminal imidazole (B134444)/triazole group was critical. A short -CH₂- linker resulted in promising antimycobacterial activity, whereas extending the linker to -C(O)NH(CH₂)₂- led to a loss of activity. hud.ac.uk

These relationships highlight a modular design where specific substituents at defined positions on the pyrazole scaffold are key determinants of biological function and target selectivity.

Summary of Structure-Activity Relationship (SAR) Findings for Fluorophenyl Pyrazole Derivatives
Structural Position/ModificationObserved Effect on ActivityTarget/ActivityReference
Para-substituted phenyl at C5-positionCrucial for potent antagonistic activityCannabinoid CB1 Receptor elsevierpure.com
5-(4-fluorophenyl) groupAssociated with potent inhibitionE. coli FabH nih.gov
Fluorine atom on pyrazole coreEnhances inhibitory potencyThrombin nih.gov
Exocyclic amine groupContributes to selectivity via unique H-bondp38 MAP Kinase nih.gov
Short (-CH₂-) linker to terminal azoleOptimal for antimycobacterial activityCYP121A1 hud.ac.uk
Extended (-C(O)NH(CH₂)₂-) linkerResults in loss of activityCYP121A1 hud.ac.uk

Molecular Interactions with Biological Macromolecules

Understanding the interactions between small molecules and their biological targets at an atomic level is fundamental to explaining their mechanism of action. For fluorophenyl pyrazole derivatives, a combination of experimental and computational techniques has revealed detailed binding mechanisms.

Ligand-Protein Binding Mechanisms

Fluorophenyl pyrazole derivatives engage with protein targets through a variety of binding mechanisms, including non-covalent interactions and, in some cases, covalent bond formation. The pyrazole ring itself often acts as a scaffold, positioning other functional groups for optimal interaction within the binding pocket. nih.gov

Hydrogen Bonding: Hydrogen bonds are consistently observed as key interactions. In p38 MAP kinase, the exocyclic amine of a 5-aminopyrazole inhibitor forms a crucial hydrogen bond with the side chain of threonine 106, a feature that contributes to its high selectivity. nih.gov In kinases, nitrogen atoms in the pyrazole ring can form hydrogen bonds with backbone atoms of hinge region residues like Pro135 and Lys137. nih.gov

π-π Stacking: The aromatic nature of the pyrazole and the attached phenyl rings facilitates π-π stacking interactions with aromatic amino acid residues such as tryptophan and tyrosine in the active site. nih.gov For example, the pyrazole ring of certain inhibitors forms π-π interactions with Trp598 in Factor Xa and Tyr612 in PDE5. nih.gov

Hydrophobic Interactions: The fluorophenyl group and other hydrophobic moieties on the derivatives frequently occupy hydrophobic pockets within the enzyme's active site, contributing to binding affinity. nih.govtandfonline.com

Water-Mediated Interactions: Some binding modes are indirect, mediated by interstitial water molecules. This has been observed for inhibitors of CYP121A1, where the ligand binds through water molecules to key residues like Thr77, Val78, and Arg386. hud.ac.uk

Covalent Inhibition: A subset of pyrazole derivatives acts as covalent inhibitors. Certain acylated 1H-pyrazol-5-amines have been shown to inhibit thrombin by transferring their acyl group to the catalytic Serine 195 residue, forming a stable covalent bond. nih.gov

Pharmacophore Mapping and Molecular Docking Simulations

Computational methods like pharmacophore mapping and molecular docking are invaluable for predicting and analyzing the binding of ligands to their protein targets. ijpbs.comresearchgate.net These simulations provide insights into the binding poses, affinities, and key interactions that govern molecular recognition.

Molecular docking studies have been widely applied to fluorophenyl pyrazole derivatives to rationalize their activity against various targets:

Estrogen Receptor α (ERα): A study on 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole showed that it could dock into the active site of ERα with a strong binding affinity (-10.61 kcal/mol). semanticscholar.orgmdpi.com The docking pose revealed interactions with key residues Arg394 and Glu353, which are also involved in binding the native ligand. semanticscholar.orgmdpi.com

Cyclooxygenase-2 (COX-2): Docking of pyrazole analogues into the COX-2 active site has helped establish the importance of the N¹ substituent with a benzene (B151609) sulfonamide moiety for selective inhibition. nih.gov These studies show the sulfonamide group accommodated in a selectivity pocket, crucial for distinguishing between COX-1 and COX-2. nih.gov

CYP121A1: Docking studies of pyrazole-based inhibitors of M. tuberculosis CYP121A1 suggested that the compounds fit within the hydrophobic pocket and can interact indirectly with the heme group. nih.gov

Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR): Docking of pyrazole derivatives into the ATP-binding site of kinases like VEGFR-2 and EGFR has been used to design potent anticancer agents. dergipark.org.trnih.gov These studies identify key hydrogen bonds and hydrophobic interactions within the kinase domain. dergipark.org.tr

Molecular Docking Results for Selected Fluorophenyl Pyrazole Derivatives
Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleEstrogen Receptor α (ERα)-10.61Arg394, Glu353 semanticscholar.orgmdpi.com
N¹-benzenesulfonamide pyrazolesCOX-2Not specifiedArg120 nih.gov
Biarylpyrazole imidazolesCYP121A1Not specifiedThr77, Val78, Val82, Val83, Met86, Ser237, Gln385, Arg386 hud.ac.uk
Generic pyrazole derivativesVEGFR-2-10.09Not specified researchgate.net
Generic pyrazole derivativesRET Kinase-233.399 kJ/mol (Binding Free Energy)Leu730, Val738, Ala756, Glu805, Tyr806 nih.gov

Molecular Dynamics (MD) Simulations in Biological Contexts

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. eurasianjournals.comdntb.gov.ua MD simulations are used to assess the stability of the predicted binding pose, observe conformational changes in the protein and ligand, and calculate binding free energies more accurately. nih.govnih.gov

Several studies have employed MD simulations to investigate fluorophenyl pyrazole derivatives:

RET Kinase Inhibition: A 100 ns MD simulation of a pyrazole derivative complexed with RET kinase was used to confirm the stability of the docked conformation. nih.gov Analysis of the root-mean-square deviation (RMSD) showed that the protein-ligand complex reached stability after 20 ns. The simulation also confirmed the persistence of key hydrogen bonds throughout the trajectory. nih.gov

VEGFR Inhibition: Extensive 1000 ns MD simulations were performed on a VEGFR-pyrazole derivative complex. nih.gov The analysis of RMSD, root-mean-square fluctuation (RMSF), and radius of gyration (RoG) supported the structural integrity and stable interaction of the complex in a dynamic state. nih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used with MD trajectories to calculate the binding free energy. For the RET kinase inhibitor, the calculated binding free energy was -233.399 kJ/mol, with Van der Waals energy being the main contributor. nih.gov This analysis helps to quantify the strength of the interaction and identify the key energetic contributions from different residues.

Enzymatic Inhibition and Activation Studies at a Mechanistic Level

The biological effects of fluorophenyl pyrazole derivatives are often mediated by the modulation of specific enzyme activities. Mechanistic studies have identified these compounds as potent inhibitors of several key enzymes involved in various physiological and pathological processes.

Modulation of Specific Enzyme Targets (e.g., COX-2, CYP121A1, proteases)

Cyclooxygenase-2 (COX-2): Many pyrazole derivatives are designed as selective COX-2 inhibitors for anti-inflammatory purposes. semanticscholar.org The structural basis for this selectivity lies in the ability of a sulfonamide or a similar group, often attached to the N1-phenyl ring, to bind within a specific side pocket of the COX-2 active site that is absent in the COX-1 isoform. nih.gov In vitro assays have confirmed that compounds like 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide are potent COX-2 inhibitors. nih.gov Some hybrid pyrazole–pyridazine derivatives have shown COX-2 inhibitory action superior to the standard drug celecoxib, with IC₅₀ values as low as 1.15 μM. rsc.org

Cytochrome P450 CYP121A1: CYP121A1 is a cytochrome P450 enzyme essential for the growth of Mycobacterium tuberculosis, making it a promising anti-tuberculosis drug target. researchgate.net Several series of aryl-substituted pyrazoles have been developed as CYP121A1 inhibitors. hud.ac.uknih.gov Binding affinity studies using UV-visible optical titrations have determined dissociation constants (Kᴅ) for these inhibitors. The tightest binding compounds from an imidazole-CH₂- series displayed Kᴅ values in the low micromolar range (e.g., 2.63 µM), comparable to the azole drug ketoconazole. nih.gov

Proteases: Pyrazole derivatives have also been identified as effective inhibitors of proteases. A notable example is the inhibition of thrombin, a key serine protease in the blood coagulation cascade. Acylated 1H-pyrazol-5-amines were identified as potent thrombin inhibitors with IC₅₀ values in the nanomolar range (e.g., 16–80 nM). nih.gov Mechanistic studies revealed a covalent inhibition mechanism where the inhibitor acylates the catalytic Ser195 residue of thrombin. nih.gov

Inhibitory Activity of Fluorophenyl Pyrazole Derivatives Against Specific Enzyme Targets
Derivative ClassEnzyme TargetActivity MetricValueReference
Pyrazole-pyridazine hybrids (Compound 6f)COX-2IC₅₀1.15 µM rsc.org
Pyrazole-benzenesulfonamide (Compound 5u)COX-2IC₅₀1.79 µM nih.gov
Biarylpyrazole imidazole (Compound 7a)CYP121A1Kᴅ2.63 µM nih.gov
Biarylpyrazole imidazole (Compound 7b)CYP121A1Kᴅ4.16 µM nih.gov
Acylated 1H-pyrazol-5-amine (Compound 24e)Thrombin (Serine Protease)IC₅₀16 nM nih.gov
Acylated 1H-pyrazol-5-amine (Compound 34b)Thrombin (Serine Protease)IC₅₀71 nM nih.gov

Receptor Binding and Signaling Pathway Modulation

Derivatives of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl) have been identified as potent modulators of various cellular receptors and signaling pathways, demonstrating their potential in targeted therapies. A significant area of investigation has been their interaction with hormone receptors, particularly the androgen receptor (AR).

A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and assessed for their activity against prostate cancer cell lines. nih.gov Certain compounds within this series demonstrated potent antiproliferative effects, which were linked to their ability to act as androgen receptor antagonists. nih.govepa.gov For instance, compound 10e not only inhibited the growth of LNCaP prostate cancer cells with an IC50 value of 18 μmol/l but also achieved a 46% downregulation of the prostate-specific antigen (PSA), a key target gene of the AR signaling pathway. nih.gov This indicates a direct modulation of the receptor's transcriptional activity.

Beyond hormone receptors, pyrazole derivatives have been shown to interact with other critical signaling molecules. Some have been commercialized as effective ligands for estrogen receptors. nih.gov Furthermore, recent research has highlighted the potential of phenyl-pyrazolone derivatives to target the Programmed death-ligand 1 (PD-L1). mdpi.com PD-L1 is an immune checkpoint receptor often exploited by cancer cells to evade the immune system. By binding to PD-L1, these pyrazole compounds can disrupt its interaction with its receptor, PD-1, representing a promising strategy in cancer immunotherapy. mdpi.com The inhibitory activity of pyrazole derivatives against monoamine oxidase (MAO) isoforms A and B has also been documented, indicating their potential to modulate neurotransmitter signaling pathways in the brain. nih.gov

Table 1: Receptor Binding and Pathway Modulation by Pyrazole Derivatives

Derivative ClassTarget Receptor/PathwayObserved EffectReference
3-(4-fluorophenyl)-1H-pyrazole derivativesAndrogen Receptor (AR)Antagonistic activity, downregulation of PSA nih.gov
Phenyl-pyrazolone derivativesPD-L1Binding and potential inhibition of immune checkpoint mdpi.com
General Pyrazole derivativesEstrogen ReceptorsEffective ligand binding nih.gov
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesMonoamine Oxidase (MAO-A/B)Selective inhibition nih.gov

Antimicrobial Mechanisms

The antimicrobial properties of pyrazole derivatives are well-documented, with research pointing to several distinct mechanisms of action against a range of pathogens. meddocsonline.org A primary mode of action for some 4-fluorophenyl substituted pyrazole derivatives is the inhibition of fatty acid biosynthesis (FAB). nih.gov This pathway is essential for building bacterial cell membranes, and its disruption is lethal to the bacteria. These compounds have shown potent, bactericidal effects against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov

In addition to targeting fatty acid synthesis, other pyrazole derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition prevents the bacteria from multiplying. This mechanism is particularly effective against Gram-negative bacteria. nih.gov

Further studies have explored the potential of pyrazole derivatives to act as inhibitors of other essential microbial enzymes. Docking studies on certain 1,3,5-trisubstituted pyrazoles suggest they may target the GlcN-6-P (glucosamine-6-phosphate) synthase enzyme, which is critical for the formation of the bacterial cell wall. tsijournals.com The broad-spectrum activity of pyrazole derivatives is highlighted by studies showing efficacy against both bacteria and fungi, with some compounds exhibiting MIC values lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.govorientjchem.org

Table 2: Antimicrobial Mechanisms of Pyrazole Derivatives

Mechanism of ActionTarget Pathogen TypeExample Derivative ClassReference
Fatty Acid Biosynthesis (FAB) InhibitionGram-positive bacteria4-fluorophenyl substituted pyrazoles nih.gov
DNA Gyrase and Topoisomerase IV InhibitionGram-negative bacteriaGeneral pyrazole derivatives nih.gov
GlcN-6-P Synthase Inhibition (putative)Bacteria1,3,5-trisubstituted pyrazoles tsijournals.com
Broad-spectrum activityBacteria and FungiPyrazole-1-carbothiohydrazides nih.gov

Antioxidant Mechanisms (e.g., Radical Scavenging, Keap1-Nrf2 pathway)

Derivatives of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl) possess significant antioxidant capabilities, acting through multiple mechanisms to counteract oxidative stress. A primary mechanism is direct radical scavenging. Phenyl-pyrazolone derivatives, for example, have been shown to be potent scavengers of oxygen free radicals. mdpi.com Their antioxidant effect has been quantified using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging test, which measures the decay of the DPPH signal in the presence of the compound. mdpi.com Similarly, other pyrazole-containing hybrid molecules, like CPNT , have demonstrated concentration-dependent scavenging of both DPPH and ABTS free radicals. researchgate.net

Beyond direct scavenging, pyrazole derivatives can modulate endogenous antioxidant defense systems, most notably the Keap1-Nrf2 signaling pathway. nih.govnih.gov The Nrf2 transcription factor is a master regulator of the expression of numerous antioxidant and cytoprotective genes. nih.govsemanticscholar.org Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of genes encoding for phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and DT-diaphorase. nih.govsemanticscholar.org Certain compounds have been shown to induce a cytoprotective effect against oxidative stress by activating this very pathway, leading to an increase in these protective enzymes. nih.gov The activation of the Keap1-Nrf2 pathway represents a crucial indirect antioxidant mechanism, offering a more sustained defense against oxidative damage compared to direct radical scavenging alone. nih.gov

Anticancer Mechanisms (e.g., Apoptosis Induction, Kinase Inhibition)

The anticancer activity of pyrazole derivatives is multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of key signaling proteins like kinases. nih.gov A central mechanism is the triggering of apoptosis in cancer cells. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can effectively target and inhibit the anti-apoptotic protein Bcl-2. nih.govrsc.org This inhibition disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of pro-apoptotic members like Bax and subsequent activation of the caspase cascade, including effector proteins like Caspase-3. nih.govrsc.org This ultimately results in the systematic dismantling of the cancer cell. The induction of apoptosis by some pyrazoles is also linked to the generation of reactive oxygen species (ROS) and damage to mitochondria, which initiates the intrinsic apoptotic pathway. nih.govresearchgate.net

Another significant anticancer mechanism is the inhibition of various protein kinases that are often dysregulated in cancer, driving cell proliferation and survival. nih.gov Pyrazole derivatives have been reported to inhibit a wide array of kinases, including:

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor (VEGF) receptors

Aurora-A kinase

PI3K/mTOR pathway kinases

B-raf and other cyclin-dependent kinases (CDKs) nih.gov

By blocking the activity of these enzymes, pyrazole compounds can halt the uncontrolled growth and proliferation characteristic of cancer cells. For example, the antiproliferative activity of 3-(4-fluorophenyl)-1H-pyrazole derivatives in prostate cancer cells is achieved through the antagonism of the androgen receptor, which functions as a ligand-activated transcription factor driving oncogenic signaling. nih.gov Some derivatives also induce DNA damage, causing genotoxic stress and cell cycle arrest, further contributing to their anticancer effects. nih.govrsc.org

Table 3: Anticancer Mechanisms of Pyrazole Derivatives

MechanismKey Molecular Target/ProcessOutcomeReference
Apoptosis InductionBcl-2 inhibition; Bax/Caspase-3 activationProgrammed cell death nih.govrsc.org
Apoptosis InductionROS generation; Mitochondrial damageIntrinsic pathway activation nih.govresearchgate.net
Kinase InhibitionEGFR, VEGF, PI3K, CDKs, etc.Inhibition of proliferation and survival signaling nih.gov
DNA DamageInduction of DNA strand breaksGenotoxic stress and cell cycle arrest rsc.org
Receptor AntagonismAndrogen ReceptorInhibition of hormone-driven cancer growth nih.gov

Neuroprotective Mechanisms

Emerging research indicates that derivatives of 1H-pyrazole possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Oxidative stress and apoptosis are key pathological features in conditions like Parkinson's and Alzheimer's disease. acgpubs.org Pyrazole derivatives exert their neuroprotective effects primarily by mitigating these processes.

Studies using neurotoxicity models, such as those induced by 6-hydroxydopamine (6-OHDA), have shown that phenylacetamide and N-propananilide derivatives bearing a 1H-pyrazole ring can restore neuronal cell viability. acgpubs.orgnih.govturkjps.org The underlying mechanism for this protection involves the modulation of apoptotic pathways. Specifically, these compounds have been found to decrease the expression levels of the pro-apoptotic protein Bax and inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govturkjps.org By preventing the activation of this cell death machinery, the pyrazole derivatives help preserve neurons from degeneration.

The antioxidant activities of these compounds also contribute to their neuroprotective profile. As the brain is highly susceptible to oxidative damage, the ability of pyrazoles to scavenge free radicals and activate the Keap1-Nrf2 antioxidant response pathway is crucial. nih.gov This pathway enhances the brain's intrinsic antioxidant defenses, reducing the oxidative stress that plays a key role in the progression of neurodegeneration. nih.govacgpubs.org Therefore, the neuroprotective action of pyrazole derivatives is a dual-pronged approach, combining anti-apoptotic and antioxidant effects to protect neuronal cells. nih.gov

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